molecular formula C20H14N2NaO7S2 B213180 CID 156592254 CAS No. 5858-33-3

CID 156592254

Cat. No. B213180
CAS RN: 5858-33-3
M. Wt: 481.5 g/mol
InChI Key: HLHKUXAZADZGCG-UHFFFAOYSA-N
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Description

Acid Red 17, also known as Newport Acid Bordeaux B Conc. C.I. 16180, is a chemical compound with the linear formula C20H12N2Na2O7S2 . It is used as a coloring agent in various applications. In cosmetics and personal care products, Acid Red 17 is used in the formulation of bath products, cleansing products, colognes and fragrances, hair conditioners, hair wave sets, makeup, nail products, skin care products, and suntan products .


Chemical Reactions Analysis

A study discusses the degradation mechanism of Acid Red 17 using HPLC-MS/MS . The study investigates the feasibility of applying ozone and ultraviolet to detoxify the wastewater containing Acid Red 17 dye .


Physical And Chemical Properties Analysis

Acid Red 17 appears as an odorless, dark red powder or granules . It is soluble in water and alcohol at ambient conditions . It is generally supplied as red Sodium Salt but can also be used as Calcium and Potassium Salts .

Scientific Research Applications

Degradation and Removal Processes

  • Sonocatalytic Degradation : ZnFe nanolayered double hydroxide (NLDH) shows significant sonocatalytic activity in removing Acid Red 17, a model pollutant, from solutions. This process involves the generation of free radicals crucial for the degradation of Acid Red 17 molecules (Khataee et al., 2018).
  • Photocatalytic and Photoelectro-Fenton Processes : Photocatalytic treatment using TiO2 nanoparticles combined with photoelectro-Fenton (PEF) process effectively removes Acid Red 17 from solutions. Response Surface Methodology (RSM) is used to optimize operational parameters for this process (Khataee et al., 2010).
  • Heterogeneous Fenton-like Degradation : Iron rich laterite soil, as a mesoporous catalyst, is effective for the heterogeneous Fenton-like degradation of Acid Red 17 under visible light (Khataee et al., 2015).
  • Sonophotocatalytic Degradation : Pt decorated CeO2 nanocomposite used as a sonophotocatalyst significantly enhances the degradation efficiency of Acid Red 17 under visible light irradiation and ultrasonic waves (Khan et al., 2022).

Sorption and Removal

  • Sorption on Cotton Fiber : Acid Red 17, among other dyes, shows potential for sorption on cotton fiber. Sorption capacity and effectiveness are influenced by factors like pH, dye concentration, and temperature (Saleem et al., 2007).

Environmental Impact and Remediation

  • Soil Acidification : Chemical fertilization, especially with nitrogen, can lead to intensified soil acidification in areas with red soil, a common issue in southern China. Manure application is found to be an effective method to prevent or reverse this process (Cai et al., 2015).

Innovative Applications

  • NLO-Dye Interactions : The dye Red 17, with nonlinear optical properties, has been studied for its interactions with metal alkoxide precursors of hybrid materials. This research is significant for the development of materials with specific optical characteristics (Lebeau & Sanchez, 2002).

Safety and Hazards

According to the safety data sheet, Acid Red 17 should be handled with care to avoid contact with skin, eyes, and clothing. It is also advised not to breathe dust and avoid dust formation . In case of contact, it is recommended to wash off with soap and plenty of water .

Biochemical Analysis

Biochemical Properties

Bordeaux Red plays a significant role in biochemical reactions as a redox indicator. It interacts with various enzymes, proteins, and other biomolecules, facilitating the visualization of cellular components. The compound’s interaction with enzymes such as peroxidases and oxidases is crucial for its function as a redox indicator. These interactions involve the transfer of electrons, leading to changes in the compound’s color, which can be used to monitor redox reactions in biological systems .

Cellular Effects

Bordeaux Red affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s staining properties allow researchers to visualize cellular structures and study the effects of different treatments on cells. Bordeaux Red’s impact on cell signaling pathways can lead to changes in gene expression, affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of Bordeaux Red involves its interaction with biomolecules at the molecular level. The compound binds to specific proteins and enzymes, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, affecting cellular processes. Bordeaux Red’s ability to act as a redox indicator is due to its capacity to undergo reversible oxidation and reduction reactions, which are essential for monitoring redox states in biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bordeaux Red can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. Bordeaux Red is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to Bordeaux Red can lead to changes in cellular function, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of Bordeaux Red vary with different dosages in animal models. At lower doses, the compound can be used effectively as a redox indicator and cytoplasmic stain without causing significant adverse effects. At higher doses, Bordeaux Red may exhibit toxic or adverse effects, including changes in cellular function and metabolism. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

Bordeaux Red is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function as a redox indicator. The compound’s effects on metabolic flux and metabolite levels can provide insights into cellular metabolism and redox states. Bordeaux Red’s interactions with enzymes such as peroxidases and oxidases are crucial for its role in monitoring redox reactions in biological systems .

Transport and Distribution

Within cells and tissues, Bordeaux Red is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. Bordeaux Red’s ability to stain cytoplasmic components is due to its efficient transport and distribution within cells, allowing researchers to visualize cellular structures and study their functions .

Subcellular Localization

Bordeaux Red’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that Bordeaux Red accumulates in the desired cellular locations, allowing researchers to study its effects on cellular structures and functions. The compound’s staining properties are a result of its precise subcellular localization, enabling detailed visualization of cellular components .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Acid Red 17 involves multiple steps starting from 2-naphthol and 4-nitrobenzene diazonium chloride. The reaction involves coupling these two compounds through an azo coupling reaction to form the final product.", "Starting Materials": [ "2-naphthol", "4-nitrobenzene diazonium chloride" ], "Reaction": [ "Dissolve 2-naphthol in dilute sodium hydroxide solution", "Add 4-nitrobenzene diazonium chloride to the above solution slowly while stirring", "Maintain the temperature between 0-5°C and stir for 30 minutes", "Add sodium acetate to the above solution to maintain the pH at 4-5", "Filter the precipitated product and wash with water", "Dry the product and recrystallize from ethanol to obtain Acid Red 17" ] }

CAS RN

5858-33-3

Molecular Formula

C20H14N2NaO7S2

Molecular Weight

481.5 g/mol

IUPAC Name

disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14N2O7S2.Na/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17;/h1-11,23H,(H,24,25,26)(H,27,28,29);

InChI Key

HLHKUXAZADZGCG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O.[Na]

Other CAS RN

5858-33-3

Pictograms

Irritant

synonyms

ABB compound
acid Bordeaux B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Bordeaux Red?

A1: Bordeaux Red has the molecular formula C20H12N2Na2O7S2 and a molecular weight of 502.4 g/mol.

Q2: What are the spectroscopic characteristics of Bordeaux Red?

A2: Bordeaux Red exhibits a maximum absorbance in the visible region at 519 nm. [] This absorbance decreases over time when the dye is subjected to degradation processes. []

Q3: How does the structure of Bordeaux Red relate to its color?

A3: Bordeaux Red is classified as a monoazo dye, meaning it contains a single azo group (-N=N-) which acts as a chromophore, responsible for its color. [] The specific shade of red is influenced by the substituents attached to the aromatic rings flanking the azo group.

Q4: How does the presence of electrolytes affect Bordeaux Red in aqueous solutions?

A4: Studies have shown that adding counter-ions like Na+ to aqueous solutions of Bordeaux Red influences its aggregation behavior. [] The observed hypochromic effect with increasing salt concentration suggests that the counter-ions disrupt water structure and reduce electrostatic repulsion between dye anions. This, in turn, promotes the aggregation of Bordeaux Red molecules. []

Q5: Does Bordeaux Red exhibit metachromasy?

A5: While some components of commercial Bordeaux Red samples have shown metachromatic responses with certain chromotropes like hexammine cobaltic chloride, the unfractionated dye itself does not typically exhibit metachromasy. []

Q6: How is Bordeaux Red typically degraded in industrial wastewater?

A6: Several methods have been explored for the degradation of Bordeaux Red in wastewater, including:

  • Photocatalytic Degradation: Bordeaux Red can be degraded using photocatalysis, often employing titanium dioxide (TiO2) as a photocatalyst under UV or visible light irradiation. [, , ] This method often utilizes electron acceptors like hydrogen peroxide (H2O2) or potassium bromate (KBrO3) to enhance the degradation process. []
  • Sonophotocatalytic Degradation: Combining ultrasound with photocatalysis has been shown to be effective in degrading Bordeaux Red. Using silver-impregnated zinc oxide (Ag/ZnO) as a catalyst, this method achieved high degradation rates under visible light. []
  • Advanced Oxidation Processes (AOPs): AOPs like UV/H2O2 have been investigated for the removal of Bordeaux Red from wastewater. [] The efficiency of these processes depends on factors like reactor configuration, flow rate, and the presence of other contaminants. []
  • Heterogeneous Fenton-like Degradation: This method utilizes iron-impregnated nanoporous clinoptilolite (Fe-NP-Clin) as a catalyst in the presence of H2O2. [] The efficiency of this process depends on factors such as pH, H2O2 dosage, catalyst loading, and dye concentration. []

Q7: How does the degradation rate of Bordeaux Red compare to other dyes in mixtures?

A7: The degradation rate of Bordeaux Red in mixtures can vary depending on the other dyes present and the degradation method used. Studies using immobilized TiO2 photocatalysis with H2O2 have shown that Bordeaux Red degrades faster than Acid Orange 52 and Acid Yellow 36 but slower than Acid Blue 45. []

Q8: How does the presence of inorganic anions affect the degradation of Bordeaux Red?

A8: The presence of certain inorganic anions can influence the degradation rate of Bordeaux Red. For instance, nitrate (NO3-) and sulfate (SO42-) ions have been shown to enhance the removal of Bordeaux Red in the presence of immobilized TiO2 nanoparticles under UV-C irradiation. [] Conversely, chloride (Cl-) ions exhibited an inhibitory effect on the degradation process. []

Q9: What analytical techniques are commonly employed to study Bordeaux Red?

A9: Various analytical techniques are used to characterize and quantify Bordeaux Red, including:

  • Spectrophotometry: This technique is widely used to monitor the degradation of Bordeaux Red by measuring the decrease in absorbance at its characteristic wavelength. [, , , ]
  • UV-Vis Spectroscopy: This method is employed to monitor the change in concentration of Bordeaux Red during photocatalytic degradation by measuring the absorbance of the solution at specific wavelengths. []
  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, is used to separate, identify, and quantify Bordeaux Red and its degradation products in complex matrices. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for identifying and quantifying volatile compounds that might be present in Bordeaux Red samples or generated during its degradation. [, , ]

Q10: What are the limitations of spectrophotometry in analyzing Bordeaux Red degradation?

A10: While spectrophotometry is a valuable tool for monitoring color removal, it cannot differentiate between adsorbed and degraded dye molecules. [] Therefore, it is essential to use complementary analytical techniques to confirm the complete mineralization of the dye during degradation studies.

Q11: What are the potential toxicological concerns associated with Bordeaux Red?

A11: Bordeaux Red has raised concerns regarding its potential toxicity. Studies have shown cytotoxic effects on Allium cepa L. root meristematic cells, indicating potential risks to plant life. [] While research on human health effects is limited, its use in food products is restricted in many countries due to potential health concerns.

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